1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol
Overview
Description
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is a chemical compound with the molecular formula C13H20N2O2 It is known for its unique structure, which includes a piperidine ring substituted with an amino group and an ethoxy group on the phenyl ring
Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function
Biochemical Pathways
Upon binding to the CCR5 receptor, this compound inhibits the downstream signaling pathways associated with this receptor . This includes the inhibition of macrophage-tropic (R5) HIV-1 strains from infecting cells .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the compound’s bioavailability.
Result of Action
The antagonistic action of this compound on the CCR5 receptor prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Biochemical Analysis
Biochemical Properties
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating receptor activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. These binding interactions can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The introduction of the amino and ethoxy groups onto the phenyl ring is achieved through substitution reactions. Common reagents used include ethyl iodide for the ethoxy group and ammonia or an amine for the amino group.
Hydroxylation: The hydroxyl group on the piperidine ring is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alkoxides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, dehydroxylated compounds.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Amino-3-propoxyphenyl)piperidin-4-ol: Similar structure but with a propoxy group instead of an ethoxy group.
1-(4-Amino-3-butoxyphenyl)piperidin-4-ol: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may provide different solubility and interaction properties compared to other alkoxy groups.
Properties
IUPAC Name |
1-(4-amino-3-ethoxyphenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRLQTQYGKNEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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